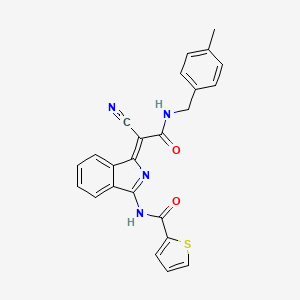
Methyl 5-oxocyclohex-3-ene-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of methyl 5-oxocyclohex-3-ene-1-carboxylate and its derivatives often involves Michael-Wittig reactions, leading to the formation of highly functionalized cyclohexenone derivatives. For instance, novel Michael-Wittig condensations have been employed to generate substituted cyclohexene dicarboxylates, showcasing the compound's synthetic versatility (Moorhoff, 1997).
Molecular Structure Analysis
The molecular and crystal structures of related methyl cyclohexene carboxylates have been elucidated, highlighting the compound's structural diversity. X-ray structural analysis has provided detailed insights into its geometry, demonstrating the influence of substitution on the compound's conformation and stability (Rudenko et al., 2013).
Chemical Reactions and Properties
Methyl 5-oxocyclohex-3-ene-1-carboxylate undergoes various chemical reactions, including dehydration, hydrolysis, acetylation, reduction, and epoxidation. These reactions are essential for modifying the compound's functional groups and further derivatizing it for specialized applications. The Diels-Alder reaction, in particular, showcases its reactivity and utility in synthesizing complex molecular architectures (Sirat, Thomas, & Tyrrell, 1979).
Physical Properties Analysis
The physical properties of methyl 5-oxocyclohex-3-ene-1-carboxylate derivatives, such as melting points, boiling points, and solubilities, are influenced by their molecular structure. Detailed analysis and characterization techniques, including spectroscopic methods, have been applied to understand these properties, offering insights into the compound's behavior under different conditions.
Chemical Properties Analysis
The chemical properties of methyl 5-oxocyclohex-3-ene-1-carboxylate, including its reactivity, stability, and interaction with various reagents, have been explored through numerous studies. For example, investigations into its bromination, epoxydation, and nucleophilic substitution reactions reveal its chemical versatility and potential for creating diverse molecular structures (Bellucci, Marioni, & Marsili, 1972).
Scientific Research Applications
Synthesis and Chemical Reactions
Synthesis and anticonvulsant activity : Research has explored the synthesis and anticonvulsant activity of compounds like methyl 4-[(p-chlorophenyl)amino]-6-methyl-2-oxocyclohex-3-en-1-oate and its analogs, evaluating them using models like the amygdala kindling model. These compounds have shown potential in minimizing toxicity and providing safer alternatives for antielectroshock seizure evaluation (Scott et al., 1993).
Herbicide development : The chemical has been used in the synthesis of various herbicide precursors. For instance, certain methyl 1-alkyl-3-hydroxy-5-oxocyclohex-3-ene-1-carboxylate derivatives have been developed for this purpose. These compounds have undergone further transformations to produce derivatives for potential use as herbicides (Liepa et al., 1989).
Arylation and alkaloid synthesis : The compound has been used in the arylation of vinylogous β-keto esters, leading to intermediates for the synthesis of various alkaloids. This demonstrates its utility in constructing complex organic molecules (Ackland & Pinhey, 1985).
Molecular Analysis and Characterization
Molecular structure and spectroscopy : Studies have been conducted on the molecular structure, vibrational wavenumbers, and hyperpolarizability of derivatives of Methyl 5-oxocyclohex-3-ene-1-carboxylate. These studies involve advanced techniques such as FT-IR, X-ray diffraction, and NBO analysis, highlighting the compound's significance in the field of molecular spectroscopy and its potential in nonlinear optical applications (Sheena Mary et al., 2014).
Alkylation reactions and stereochemistry : Alkylation reactions involving derivatives of Methyl 5-oxocyclohex-3-ene-1-carboxylate have been studied, revealing insights into their regioselectivity and stereochemistry. Such research is crucial for understanding the chemical behavior and potential applications of these compounds (Mokbel et al., 1994).
properties
IUPAC Name |
methyl 5-oxocyclohex-3-ene-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c1-11-8(10)6-3-2-4-7(9)5-6/h2,4,6H,3,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKPIJBFSCOEJSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC=CC(=O)C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-oxocyclohex-3-ene-1-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((4-bromo-2-methylphenyl)amino)acrylonitrile](/img/structure/B2490179.png)
![2-((3-(4-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B2490180.png)

![1-(4-fluorobenzyl)-4-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2490183.png)

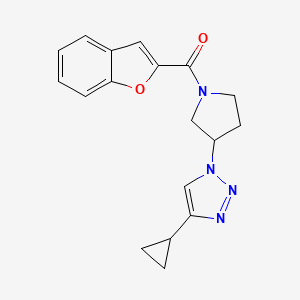
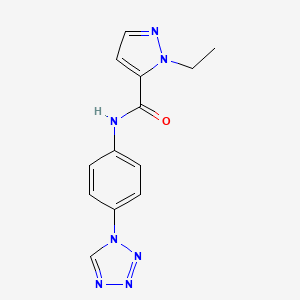
![2-[3,5-Bis(methoxycarbonyl)-4-methylthiophene-2-sulfonamido]-4-(methylsulfanyl)butanoic acid](/img/structure/B2490194.png)
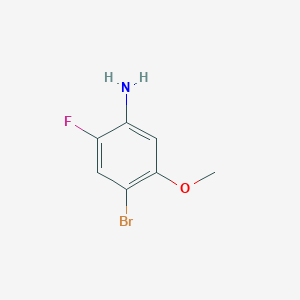
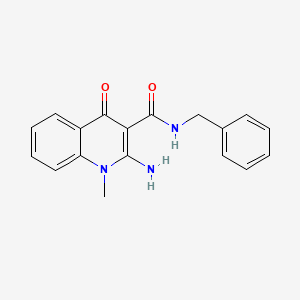
![2-(5-(4-bromophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2490198.png)
![3-(4-Isopropylphenyl)-6-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2490199.png)
![7-chloro-N-(1-methyl-3-phenylpropyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2490200.png)
